Methyl 5-azaspiro[3.5]nonane-8-carboxylate
Description
Methyl 5-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound featuring a nitrogen atom (aza) in its bicyclic structure. The spiro[3.5]nonane core consists of a three-membered ring fused to a five-membered ring, with the ester group (-COOCH₃) at the 8th position.
Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 183.21 g/mol Key Features:
- Spirocyclic framework enhancing conformational rigidity.
- Methyl ester group enabling further hydrolysis or transesterification.
- Nitrogen atom providing sites for derivatization.
Properties
IUPAC Name |
methyl 5-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-11-10(7-8)4-2-5-10/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPJBNLOJFYCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2(C1)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305254-96-8 | |
| Record name | methyl 5-azaspiro[3.5]nonane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of a suitable azaspiro compound with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for Methyl 5-azaspiro[3 large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Compounds
Structural and Functional Differences
Substituent Variability: Ester Groups: Methyl and tert-butyl esters (e.g., vs. ) influence solubility and reactivity. tert-Butyl esters are bulkier, offering steric protection, whereas methyl esters are more reactive in hydrolysis . Heteroatoms: Replacement of nitrogen (aza) with oxygen (oxa) in compounds like tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate alters electronic properties and hydrogen-bonding capacity .
Functional Group Additions: Hydroxyl groups (e.g., tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate) enable further derivatization, such as etherification or coupling reactions . Ketones (e.g., 5-Methyl-5-azaspiro[3.5]nonan-8-one) serve as electrophilic centers for nucleophilic additions .
Chirality: Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate () contains a stereogenic center, critical for enantioselective synthesis in drug development.
Physicochemical Properties
- Polarity: Oxa-containing derivatives (e.g., 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride, ) exhibit increased polarity compared to purely aza analogs, affecting solubility and bioavailability.
- Molecular Weight: Smaller compounds like 5-Methyl-5-azaspiro[3.5]nonan-8-one (153.22 g/mol) are advantageous for CNS-targeting drugs due to better blood-brain barrier penetration .
Biological Activity
Methyl 5-azaspiro[3.5]nonane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a spirocyclic arrangement that includes a nitrogen atom, contributing to its chemical reactivity and biological properties. The carboxylate group enhances solubility, making it an attractive candidate for various biological applications.
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for binding to these targets, potentially modulating their activity. This modulation can lead to various biological effects, depending on the target involved .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
- GPR119 Agonism : Similar compounds in the azaspiro family have shown agonistic activity towards GPR119, a receptor implicated in glucose metabolism and insulin secretion .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is needed to establish efficacy and mechanisms.
Case Studies
- GPR119 Agonists : A study focused on optimizing azaspiro compounds for GPR119 agonism highlighted the importance of structural modifications in enhancing biological activity. This compound's structural features may contribute to similar effects .
- Enzyme Interaction Studies : Research has demonstrated that compounds with spirocyclic structures can effectively interact with various enzymes, suggesting that this compound may also possess this capability.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds within the azaspiro family:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate | Contains an oxygen atom in the ring | Different reactivity profiles |
| Methyl 7-azaspiro[3.5]nonane-2-carboxylate | Variation in ring size | Potentially different biological activity |
| Methyl 7-azaspiro[3.5]nonane-6-carboxylate | Altered substitution patterns | Unique pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
